molecular formula C18H27N3O4S B3448516 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide

1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide

Cat. No. B3448516
M. Wt: 381.5 g/mol
InChI Key: GLCLYTZPOSDWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide, commonly known as MSMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protease enzyme, which is involved in a wide range of biological processes.

Scientific Research Applications

MSMP has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the protease enzyme, which is involved in a wide range of biological processes. This makes MSMP a valuable tool for studying the role of proteases in various biological systems, such as cancer, inflammation, and infectious diseases. MSMP has also been used in the development of new drugs and therapies, as well as in the study of protein-protein interactions.

Mechanism of Action

MSMP works by binding to the active site of the protease enzyme, preventing it from carrying out its normal biological functions. This inhibition can be reversible or irreversible, depending on the specific compound and the conditions of the experiment. MSMP has been shown to be a highly specific inhibitor of certain protease enzymes, making it a valuable tool for studying their biological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSMP depend on the specific protease enzyme that it inhibits. In general, proteases are involved in a wide range of biological processes, such as protein degradation, blood clotting, and immune response. By inhibiting these enzymes, MSMP can affect these processes in various ways. For example, MSMP has been shown to inhibit the growth and metastasis of certain types of cancer cells by blocking the activity of proteases involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of MSMP is its high specificity for certain protease enzymes. This makes it a valuable tool for studying the biological functions of these enzymes in various systems. Additionally, MSMP is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to using MSMP in lab experiments. For example, its effects can be highly dependent on the specific conditions of the experiment, such as pH and temperature. Additionally, MSMP may not be effective against all protease enzymes, limiting its usefulness in some systems.

Future Directions

There are many potential future directions for research on MSMP. One area of interest is the development of new compounds that are even more specific and potent inhibitors of protease enzymes. Additionally, there is potential for using MSMP in the development of new drugs and therapies for various diseases, such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MSMP and its potential applications in scientific research.

properties

IUPAC Name

1-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-12-9-13(2)17(14(3)10-12)26(24,25)20(4)11-16(22)21-7-5-15(6-8-21)18(19)23/h9-10,15H,5-8,11H2,1-4H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCLYTZPOSDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
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1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
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1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
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1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
Reactant of Route 5
1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide

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